

# An In-depth Technical Guide to Methallyl Alcohol: Nomenclature, Properties, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methallyl alcohol*

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## Introduction

**Methallyl alcohol**, a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of chemical products, including polymers, resins, and fragrances.<sup>[1]</sup> Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

## Nomenclature and Synonyms

The systematic and common names for **methallyl alcohol** are essential for its unambiguous identification in research and industry.

Nomenclature Type	Name
IUPAC Name	2-methylprop-2-en-1-ol[2]
Common Names	Methallyl alcohol, 2-Methylallyl alcohol, Isopropenyl carbinol, $\beta$ -Methallyl alcohol[2][3]
CAS Number	513-42-8[2]
EINECS Number	208-161-0[2]
UN Number	2614[2]
Other Synonyms	2-Methyl-2-propen-1-ol, 3-Hydroxy-2-methylpropene, Methacryl alcohol, Isobutenol[2][3]

## Physicochemical Properties

A summary of the key physical and chemical properties of **methallyl alcohol** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	[4]
Molecular Weight	72.11 g/mol	[4]
Appearance	Colorless liquid with a sharp, pungent odor	[2][5]
Boiling Point	113-115 °C (at 760 mmHg)	[4]
Melting Point	-50 °C	[4]
Density	0.857 g/mL at 25 °C	[4]
Flash Point	33-34 °C	[3]
Refractive Index	1.426 (at 20 °C)	[4]
Solubility	Soluble in water	[2]

## Synthesis of Methallyl Alcohol

**Methallyl alcohol** can be synthesized through various routes. Two common laboratory- and industrial-scale methods are detailed below.

### Synthesis from Methallyl Chloride by Alkaline Hydrolysis

This method involves the hydrolysis of methallyl chloride using a basic solution.

Experimental Protocol:

- **Reaction Setup:** In a 2-liter, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1000 mL of deionized water and 30 g of solid sodium hydroxide.<sup>[6]</sup>
- **Initial Charge:** To the stirred solution, add 240 g of methallyl chloride and 0.5 g of a phase-transfer catalyst such as polyethylene glycol (PEG-6000).<sup>[6]</sup>
- **Reaction:** Heat the mixture to reflux.<sup>[6]</sup> Prepare a solution of 120 g of sodium hydroxide in 200 mL of water and add it dropwise to the refluxing reaction mixture over 5.5 hours.<sup>[6]</sup>
- **Monitoring:** Monitor the reaction progress by gas chromatography (GC) until the methallyl chloride concentration is below 0.2%. The total reaction time is typically around 6.5 hours.<sup>[6]</sup>
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.<sup>[6]</sup>
- **Purification:** Separate the organic layer. Dry the organic layer over anhydrous sodium hydroxide or potassium carbonate to remove residual water, which can control the water content to below 0.5%.<sup>[6]</sup> Decolorize the product by adding activated carbon, followed by filtration. The final product can be further purified by distillation.<sup>[6]</sup>

### Synthesis from Methacrolein by Catalytic Hydrogenation

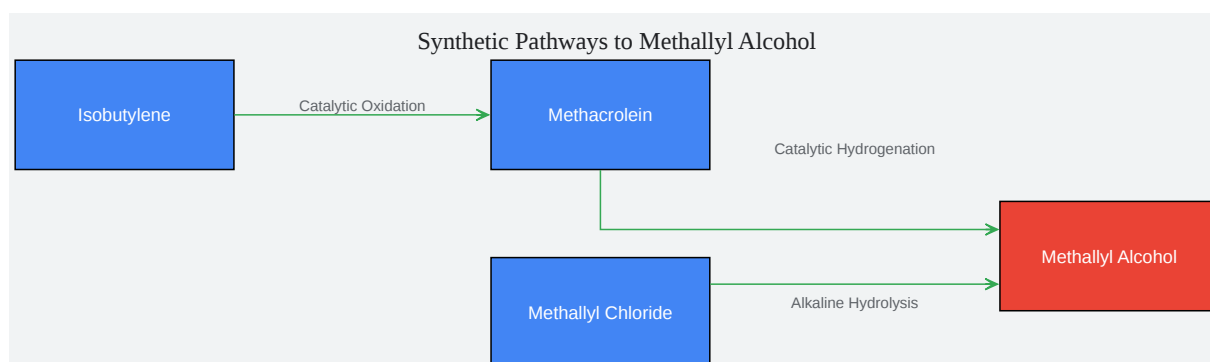
This process involves the selective reduction of the aldehyde group in methacrolein.

Experimental Protocol:

- Catalyst Bed Preparation: Pack a fixed-bed reactor with an Ir-ReOx/SiO<sub>2</sub> catalyst.[7]
- Reactor Purge: Purge the reactor system with industrial-grade hydrogen gas.[7]
- Reaction: Feed an aqueous solution of methacrolein (volume ratio of methacrolein to water of 1.0) into the reactor.[7] Introduce hydrogen gas to maintain a pressure of 0.8 MPa.[7] Set the reaction temperature to 80 °C and the space velocity to 5 h<sup>-1</sup>. [7]
- Monitoring: Monitor the effluent from the reactor by gas chromatography to confirm the completion of the reaction (methacrolein ≤ 0.1%, **methallyl alcohol** ≥ 98.0%).[7]
- Product Collection: Pass the reaction products through a condenser and a gas-liquid separator. Recycle the separated hydrogen gas.[7]
- Purification: Pump the collected liquid into a rectification tower (e.g., with 16 plates).[7] Slowly increase the temperature to 150 °C while maintaining a reflux ratio of 1.5.[7] Collect the fraction boiling between 100-120 °C to obtain purified **methallyl alcohol** with a purity of up to 98%.[7]

## Experimental Workflows and Signaling Pathways

The synthesis of **methallyl alcohol** involves a series of chemical transformations. The following diagram illustrates the primary synthetic pathways.



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Caption: Synthetic routes to **methallyl alcohol**.

## Analytical Protocols

Accurate analysis of **methallyl alcohol** is crucial for quality control and research purposes. Standard methods include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of **methallyl alcohol** and quantifying it in mixtures.

Experimental Protocol:

- Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). For the separation of alcohols, a capillary column such as a J&W DB-FATWAX Ultra Inert is suitable.[8]
- Sample Preparation: Prepare a stock solution of **methallyl alcohol** (e.g., 1000 µg/mL) in a 60:40 ethanol:water (v/v) solution.[8] Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 1000 µg/mL.[8] An internal standard can be added to each standard and sample for improved accuracy.[8]
- GC Conditions:
  - Injection Volume: 1 µL
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
  - Oven Temperature Program:
    - Initial temperature: 40 °C, hold for 5 minutes
    - Ramp: 10 °C/min to 230 °C

- Hold at 230 °C for 5 minutes
- Detector Temperature: 250 °C
- Data Analysis: Identify the **methallyl alcohol** peak based on its retention time compared to a standard. Quantify the concentration using the calibration curve generated from the standards.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **methallyl alcohol**.

Experimental Protocol:

- Sample Preparation: Prepare a sample by dissolving approximately 10-20 mg of **methallyl alcohol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard single pulse
  - Number of Scans: 16
  - Relaxation Delay: 1 s
  - Spectral Width: Appropriate for the chemical shift range of protons
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single pulse
  - Number of Scans: 1024 or more for good signal-to-noise
  - Relaxation Delay: 2 s

- Data Analysis: Process the spectra using appropriate software. The expected chemical shifts for **methallyl alcohol** in  $\text{CDCl}_3$  are:
  - $^1\text{H}$  NMR:  $\delta$  ~4.9 ppm (s, 2H,  $=\text{CH}_2$ ), ~4.0 ppm (s, 2H,  $-\text{CH}_2\text{OH}$ ), ~1.7 ppm (s, 3H,  $-\text{CH}_3$ ), ~1.5 ppm (br s, 1H,  $-\text{OH}$ ).
  - $^{13}\text{C}$  NMR:  $\delta$  ~144 ppm ( $\text{C}=\text{C}$ ), ~112 ppm ( $=\text{CH}_2$ ), ~68 ppm ( $-\text{CH}_2\text{OH}$ ), ~19 ppm ( $-\text{CH}_3$ ).

## Safety and Handling

**Methallyl alcohol** is a flammable liquid and an irritant.[\[3\]](#)[\[9\]](#)[\[10\]](#) Proper safety precautions must be followed.

- Handling: Work in a well-ventilated area, preferably a fume hood.[\[9\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[9\]](#) Ground and bond containers when transferring the material to prevent static discharge.[\[3\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[\[9\]](#) Keep containers tightly closed.[\[9\]](#)
- First Aid:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[\[3\]](#)
  - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[\[3\]](#)
  - Inhalation: Move the person to fresh air.[\[3\]](#)
  - Ingestion: Do not induce vomiting. Seek immediate medical attention.[\[3\]](#)

## Conclusion

This technical guide provides essential information for professionals working with **methallyl alcohol**. The detailed nomenclature, property data, and experimental protocols for synthesis and analysis are intended to support safe and effective laboratory work and process

development. As a key chemical intermediate, a thorough understanding of **methallyl alcohol**'s characteristics is vital for its successful application in research and industry.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)